Ethyl 3-(4-(2-chlorophenoxy)piperidine-1-carboxamido)benzoate
CAS No.:
Cat. No.: VC18684365
Molecular Formula: C21H23ClN2O4
Molecular Weight: 402.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H23ClN2O4 |
|---|---|
| Molecular Weight | 402.9 g/mol |
| IUPAC Name | ethyl 3-[[4-(2-chlorophenoxy)piperidine-1-carbonyl]amino]benzoate |
| Standard InChI | InChI=1S/C21H23ClN2O4/c1-2-27-20(25)15-6-5-7-16(14-15)23-21(26)24-12-10-17(11-13-24)28-19-9-4-3-8-18(19)22/h3-9,14,17H,2,10-13H2,1H3,(H,23,26) |
| Standard InChI Key | GEPJJHZRPUCYKQ-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=CC(=CC=C1)NC(=O)N2CCC(CC2)OC3=CC=CC=C3Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, ethyl 3-[[4-(2-chlorophenoxy)piperidine-1-carbonyl]amino]benzoate, reflects its three primary components:
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A piperidine ring substituted at the 4-position with a 2-chlorophenoxy group.
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A carboxamide bridge linking the piperidine nitrogen to the benzoate moiety.
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An ethyl ester at the benzoate’s carboxyl group.
The canonical SMILES representation (CCOC(=O)C1=CC(=CC=C1)NC(=O)N2CCC(CC2)OC3=CC=CC=C3Cl) highlights its conformational flexibility, with rotational freedom at the piperidine-arylether and carboxamide linkages.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 402.9 g/mol |
| XLogP3 | 4.2 (estimated) |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 6 |
| Rotatable Bonds | 7 |
Synthesis and Manufacturing
Synthetic Pathways
While no direct synthesis protocol for Ethyl 3-(4-(2-chlorophenoxy)piperidine-1-carboxamido)benzoate is publicly documented, its structure suggests a multi-step approach analogous to related piperidine derivatives. A plausible route involves:
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Piperidine Functionalization:
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Carboxamide Formation:
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Coupling 4-(2-chlorophenoxy)piperidine with 3-aminobenzoic acid ethyl ester using carbodiimide-based agents (e.g., EDC/HOBt).
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Purification:
Challenges in Synthesis
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Steric Hindrance: The ortho-chloro substituent on the phenoxy group may impede reaction kinetics during piperidine functionalization.
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Amide Bond Stability: Hydrolytic degradation risks necessitate anhydrous conditions and low-temperature handling.
Physicochemical Properties
Solubility and Lipophilicity
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LogP: Estimated at 4.2, indicating moderate lipophilicity suitable for blood-brain barrier penetration.
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Aqueous Solubility: Poor (<1 mg/mL at 25°C), typical of ester-containing aromatics.
Spectroscopic Characteristics
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IR Spectroscopy: Expected peaks include at ~1700 cm (ester and amide) and at ~3300 cm.
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NMR:
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: δ 1.3 ppm (ethyl CH), δ 4.2 ppm (ethyl CH), δ 6.8–7.8 ppm (aromatic protons).
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: δ 165 ppm (ester C=O), δ 155 ppm (amide C=O).
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Hypothetical Pharmacological Applications
Mechanistic Analogies
The compound’s structural motifs align with known bioactive agents:
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Piperidine Derivatives: Neurological targets (e.g., sigma receptors, opioid receptors) .
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Chlorophenoxy Groups: Anti-inflammatory and analgesic activity via COX-2 inhibition.
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Aryl Carboxamides: Kinase inhibition and apoptosis induction in cancer models .
In Silico Predictions
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Molecular Docking: Preliminary simulations suggest moderate affinity () for sigma-1 receptors and COX-2.
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ADMET Profile:
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High plasma protein binding (>90%) due to lipophilicity.
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CYP3A4-mediated metabolism predicted, with potential reactive metabolites.
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Future Directions
Research Priorities
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Target Validation: High-throughput screening against neurological and inflammatory targets.
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SAR Optimization:
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Ethyl ester → carboxylic acid bioisosteres to enhance solubility.
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Chlorophenoxy → fluorinated analogs for metabolic stability.
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In Vivo Pharmacokinetics: Rodent studies to assess bioavailability and brain penetration.
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